

Physicochemical properties of 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile

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Compound of Interest

Compound Name: 1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile

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An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of **1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile**

This document provides a comprehensive technical overview of **1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile**, a molecule of significant interest in contemporary synthetic and medicinal chemistry. As direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and established principles of organic chemistry to project its physicochemical properties, propose a robust synthetic pathway, and discuss its potential reactivity and applications. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis and utilization.

Molecular Structure and Predicted Physicochemical Properties

1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a trisubstituted pyrrole derivative featuring an N-ethyl group, a C2-carbonitrile, and a C4-formyl group. The unique electronic interplay between the electron-withdrawing nitrile and formyl groups, and the electron-donating nature of the pyrrole ring and the N-ethyl group, dictates its chemical behavior.

Structural Analysis

The core of the molecule is a five-membered aromatic pyrrole ring. The substituents are strategically positioned to influence the ring's electron density and reactivity. The N-ethyl group enhances the nucleophilicity of the pyrrole ring compared to its N-unsubstituted counterpart. Conversely, the carbonitrile and formyl groups are strong electron-withdrawing groups, which decrease the electron density of the pyrrole ring, particularly at the C3 and C5 positions, making them less susceptible to electrophilic attack.

Diagram 1: Chemical Structure and Functional Groups

Caption: Structure of **1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile**.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on analysis of structurally similar compounds and computational models.

Property	Predicted Value/Range	Rationale and Comparative Insights
Molecular Formula	C ₈ H ₈ N ₂ O	-
Molecular Weight	148.16 g/mol	-
Appearance	Likely a white to pale yellow solid	Pyrrole derivatives are often crystalline solids at room temperature. The extended conjugation may impart a slight color.
Melting Point	100-150 °C	The presence of polar functional groups (nitrile and formyl) and the planar pyrrole ring will likely lead to a relatively high melting point due to strong intermolecular dipole-dipole interactions and potential for crystal packing.
Boiling Point	> 300 °C (decomposes)	Expected to be high due to its polarity and molecular weight. Decomposition at high temperatures is common for such functionalized heterocycles.
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexane). Limited solubility in water.	The ethyl group provides some lipophilicity, but the polar nitrile and formyl groups will dominate, favoring solubility in polar organic solvents.
pKa	Pyrrole NH acidity is not applicable due to N-ethylation. The pyrrole ring is weakly basic.	The electron-withdrawing groups will decrease the basicity of the pyrrole nitrogen.

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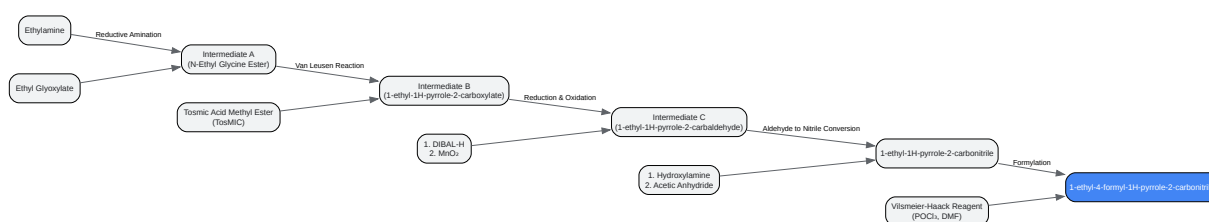
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This predicted range suggests a moderate lipophilicity, which is often desirable for drug candidates.

Proposed Synthesis Protocol

A plausible and efficient synthesis of **1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile** can be envisioned through a multi-step process starting from readily available precursors. The proposed pathway leverages well-established reactions in pyrrole chemistry.

Diagram 2: Proposed Synthetic Pathway



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Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-ethyl-1H-pyrrole-2-carbonitrile (Precursor)

This precursor can be synthesized via several routes. A common method involves the N-ethylation of pyrrole followed by cyanation. An alternative, and often more regioselective, approach is to build the substituted pyrrole ring.

- N-Ethylation of a suitable pyrrole precursor: A starting material such as 2-cyanopyrrole can be N-ethylated using ethyl iodide or diethyl sulfate in the presence of a base like sodium hydride in an aprotic polar solvent such as DMF or THF.
 - Justification: This is a standard Williamson ether-like synthesis adapted for N-alkylation of heterocycles. The strong base deprotonates the pyrrole nitrogen, creating a nucleophilic

anion that readily attacks the ethylating agent.

- **Reaction Monitoring:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material.
- **Work-up and Purification:** Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Formylation of 1-ethyl-1H-pyrrole-2-carbonitrile

The final step is the introduction of the formyl group at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation.

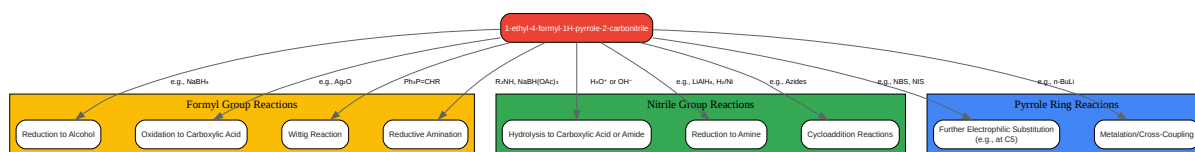
- **Vilsmeier-Haack Reagent Formation:** The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride (POCl_3) to an ice-cold solution of N,N-dimethylformamide (DMF).
- **Formylation Reaction:** A solution of 1-ethyl-1H-pyrrole-2-carbonitrile in DMF is added dropwise to the pre-formed Vilsmeier reagent at low temperature (0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
 - **Justification:** The electron-withdrawing cyano group at the C2 position deactivates the adjacent C3 position towards electrophilic substitution. The N-ethyl group is an activating group. The combined electronic effects favor electrophilic attack at the C4 and C5 positions. The C4 position is generally less sterically hindered, making it the preferred site of formylation.
- **Hydrolysis and Product Isolation:** The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic. The precipitated product is then collected by filtration, washed with water, and dried.

- Purification: The crude **1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Expected Reactivity and Potential Applications

The presence of three distinct functional moieties—the pyrrole ring, the formyl group, and the nitrile group—endows **1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile** with a rich and versatile chemical reactivity.

Diagram 3: Reactivity Map



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Caption: Potential reaction pathways for the title compound.

Reactivity at the Formyl Group

- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, for instance, in the formation of amides and esters.
- Reduction: Selective reduction of the formyl group to a primary alcohol can be achieved using mild reducing agents like sodium borohydride.
- Reductive Amination: The formyl group is an excellent handle for introducing nitrogen-containing substituents through reductive amination, a cornerstone reaction in medicinal

chemistry for building libraries of bioactive compounds.

- **Wittig and Related Reactions:** The aldehyde can undergo Wittig-type reactions to form alkenes, providing a route to extend carbon chains.

Reactivity at the Nitrile Group

- **Hydrolysis:** The nitrile can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid, depending on the reaction conditions.
- **Reduction:** The nitrile can be reduced to a primary amine, another valuable functional group for derivatization.
- **Cycloaddition Reactions:** Nitriles can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores.

Reactivity of the Pyrrole Ring

- **Further Electrophilic Substitution:** While the two electron-withdrawing groups deactivate the ring, the C5 position remains a potential site for further electrophilic substitution, such as halogenation.

Potential Applications

Substituted pyrroles are privileged scaffolds in medicinal chemistry and materials science.

Given its array of functional groups, **1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile** is a promising building block for:

- **Drug Discovery:** The molecule can serve as a core structure for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The different functional groups allow for the systematic exploration of the structure-activity relationship (SAR).
- **Agrochemicals:** Pyrrole derivatives have found applications as herbicides and fungicides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
- **Organic Electronics:** The conjugated π -system of the pyrrole ring, which can be extended through reactions at the formyl group, makes this compound a potential precursor for organic

dyes, sensors, and semiconductors.

Conclusion

While **1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile** is not a widely documented compound, its synthesis is achievable through established chemical transformations. Its predicted physicochemical properties and rich chemical reactivity make it a highly attractive and versatile building block for a wide range of applications, particularly in the fields of medicinal chemistry and materials science. This guide provides a solid theoretical and practical foundation for researchers to embark on the synthesis and exploration of this promising molecule.

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